molecular formula C6H6N4O2 B1530178 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1249550-68-2

2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1530178
CAS No.: 1249550-68-2
M. Wt: 166.14 g/mol
InChI Key: MOPPYLLVEPJQIC-UHFFFAOYSA-N
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Description

2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the CAS Registry Number 1249550-68-2 . It has a molecular formula of C 6 H 6 N 4 O 2 and a molecular weight of 166.14 g/mol . Its structure features a 1,2,4-triazole ring system substituted with a cyano group, which is linked to a propanoic acid chain . Researchers can identify the compound using the SMILES notation CC(C(=O)O)N1C=NC(=N1)C#N . The 1,2,4-triazole scaffold is of significant interest in medicinal and agricultural chemistry. Literature indicates that this core structure is found in compounds with a broad spectrum of biological activities, including anticancer , antimicrobial , antifungal , antiviral , and anti-inflammatory effects . Notably, several FDA-approved drugs, such as the antifungals Fluconazole and Itraconazole, and the anticancer agent Letrozole, are built around the 1,2,4-triazole moiety . The presence of both the triazole ring and a cyano group in this compound makes it a valuable building block for the synthesis of novel derivatives for various research applications, such as investigating structure-activity relationships or developing new enzyme inhibitors . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-4(6(11)12)10-3-8-5(2-7)9-10/h3-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPPYLLVEPJQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249550-68-2
Record name 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
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Preparation Methods

Multicomponent Reactions under Green Chemistry Conditions

Recent research has demonstrated the synthesis of triazole-bearing amino acid derivatives, including compounds structurally related to 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid, via multicomponent reactions using green chemistry principles. These methods typically involve:

  • Starting Materials: Aromatic aldehydes (e.g., 4-chlorobenzaldehyde), acetylacetone or ethyl acetoacetate, and amino acid derivatives.
  • Catalyst: Lemon juice, serving as an acidic catalyst.
  • Solvent: A mixture of water and ethanol (80:20).
  • Reaction Conditions: Reflux for 4–6 hours.
  • Outcome: Formation of 2-(1,2-dihydro-triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivatives in good to excellent yields (e.g., 74% yield for one derivative).

This approach is environmentally friendly, avoids harsh chemicals, and facilitates the synthesis of triazole derivatives bearing amino acid moieties which can be further functionalized to introduce cyano groups or other substituents.

Reaction with α-Cyanoketene S,S-Dithioacetal

A notable method to introduce the cyano functionality onto the triazole ring involves the reaction of triazole derivatives with α-cyanoketene S,S-dithioacetal (e.g., 2-(bis(methylthio)methylene)malononitrile). This reaction proceeds under mild, green conditions and yields cyano-substituted triazole derivatives, including cyano-substituted propanoic acid derivatives. The product precipitates during the reaction and can be isolated by filtration.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Multicomponent green synthesis Aromatic aldehyde, acetylacetone, lemon juice catalyst, water-ethanol solvent Reflux 4–6 h 70–85 Environmentally friendly, uses natural acid catalyst, suitable for amino acid derivatives
Reaction with α-cyanoketene S,S-dithioacetal Triazole derivatives, 2-(bis(methylthio)methylene)malononitrile Mild, green conditions Moderate Direct introduction of cyano group, product precipitates for easy isolation
Alkylation of triazole with halo-propanoic acid 1H-1,2,4-triazole, halo-propanoic acid derivatives, base Organic solvent, elevated temp. Variable Classical method, requires further functionalization for cyano group introduction

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicides and Herbicides
Due to its bioactive properties, 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid shows promise in the development of fungicides and herbicides. Its triazole ring is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. This mechanism can be leveraged to create effective agricultural chemicals that target plant pathogens while minimizing harm to crops.

Pharmaceutical Applications

Therapeutic Potential
The compound's interaction with various biological targets indicates potential therapeutic applications. Research has shown that it may act on specific enzymes or receptors involved in disease processes. For instance:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes implicated in cancer progression.
  • Neuroprotective Effects : Structural analogs have demonstrated neuroprotective effects, suggesting that this compound could have similar properties.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, allowing for optimization based on desired purity and yield. Its functional groups enable various chemical reactions, making it a versatile building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity

  • The cyano group may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a precursor for further functionalization (e.g., reduction to an amine).
  • Halogenated derivatives (Cl, Br) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioconjugates or metal-organic frameworks .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. For instance, an imidazolylindol-propanol analog demonstrated potent activity against Candida albicans (MIC = 0.001 µg/mL) in a fluorometric screening assay .

Coordination Chemistry

Tetrazole and triazole derivatives are widely used as ligands in metal-organic frameworks (MOFs). The cyano group’s strong electron-withdrawing nature could enhance metal-binding affinity compared to halogenated analogs .

Agricultural Uses

Triazole-based compounds are employed as herbicides and plant growth regulators. The cyano substituent’s stability under environmental conditions may improve agrochemical longevity .

Biological Activity

2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H6_6N4_4O2_2, with a molecular weight of 166.14 g/mol. The compound includes a propanoic acid moiety linked to a 3-cyano-1H-1,2,4-triazole structure. Its functional groups contribute to its reactivity and potential biological activity, making it suitable for various applications in pharmaceuticals and agriculture .

Synthesis

Synthesis methods for this compound typically involve reactions that incorporate the triazole and carboxylic acid functionalities. The optimization of these methods can enhance yield and purity for specific applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies involving peripheral blood mononuclear cells (PBMC), the compound demonstrated low toxicity while significantly inhibiting cytokine production (e.g., TNF-α) at varying concentrations .

Anti-inflammatory Effects

In vitro studies have shown that compounds related to this compound can modulate inflammatory responses. Specifically, these compounds have been observed to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in PBMC cultures stimulated by lipopolysaccharides (LPS) .

Case Studies

A notable study evaluated the biological activity of several 1,2,4-triazole derivatives containing propanoic acid moieties. Compounds synthesized in this study were tested for their antiproliferative effects and influence on cytokine release in PBMC cultures. The results indicated that specific derivatives exhibited significant anti-inflammatory activity and low toxicity profiles compared to traditional anti-inflammatory drugs like ibuprofen .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Biological Activity
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Contains amino groupPotential neuroprotective effects
3-(1H-1,2,4-triazol-1-yl)propanoic acid Lacks cyano groupDifferent activity profile
2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid Longer carbon chainMay exhibit different solubility characteristics

The unique combination of cyano and triazole functionalities in this compound enhances its biological activity compared to similar compounds .

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer :
  • Process Optimization : Switch batch reactors to flow chemistry for better heat/mass transfer.
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., inline FTIR).
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
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2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid

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